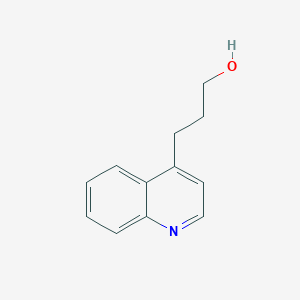

4-喹啉丙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Quinolinepropanol is a heterocyclic organic compound with an aromatic ring and an alcohol functional group. It is derived from quinoline, which is an important parent compound in the family of quinolones . Quinolones are known for their broad spectrum of bioactivity, making them useful in various fields such as pharmacy, medicine, physics, and engineering .

Synthesis Analysis

The synthesis of quinolones often involves ring-closing reactions . These reactions often install a hydroxyl group on the carbon across from the ring nitrogen (i.e., the C-4 positions) . Recent methods for the synthesis of 4-quinolones include activated alkyne-based reactions, K2CO3/DIPEA-catalyzed reaction, Baylis–Hillman reaction, Pd-catalyzed Buchwald–Hartwig amination, intramolecular Houben–Hoesch reaction, tandem acyl transfer – cyclization of o-alkynoylanilines, fused heterocycle synthesis via double heteroannulation, enaminone-directed C–H amidation .科学研究应用

治疗应用

包括4-喹啉丙醇在内的喹啉衍生物因其治疗潜力而被广泛研究。这些化合物以其抗癌、抗菌、抗炎和抗糖尿病活性而闻名。许多喹啉衍生物正在进行临床研究,以对抗癌症和疟疾等疾病,展示了它们作为化学治疗剂的多功能性和潜力。它们广泛的生物活性使它们成为开发新治疗剂的主要焦点,基于喹啉骨架的新化学治疗剂已申请大量专利(Hussaini,2016)。

抗癌特性

包括与4-喹啉丙醇相关的喹啉和喹唑啉生物碱已显示出相当大的抗癌特性。这些化合物及其类似物(源自天然来源或合成)具有显着的生物活性,包括抗肿瘤作用。奎宁和喜树碱等发现为抗疟疾和抗癌药物开发开辟了新领域。来自这些类别的 200 多种分子已被审查其广泛的生物活性,为发现新的和更好的药物提供了线索(尚等人,2018)。

防腐材料

喹啉衍生物的应用已扩展到生物医学用途之外,包括它们作为防腐材料的作用。这些化合物由于其高电子密度而对金属腐蚀显示出良好的有效性,这使它们能够与表面金属原子形成稳定的螯合络合物。本综述重点介绍了喹啉基化合物在腐蚀抑制中的重要性,对它们作为防腐材料的用途进行了全面报道(Verma 等人,2020)。

绿色化学

喹啉核心一直是绿色化学的重点,努力使用更环保、无毒和环保的方法设计喹啉支架。Nainwal 等人的评论。(2019 年)深入了解了通过绿色化学方法开发喹啉支架,重点介绍了这些方法在药物设计和合成中的环境效益和潜在未来应用(Nainwal 等人,2019)。

作用机制

Target of Action

Quinoline derivatives have been reported to show selectivity in binding to the estrogen receptor β (er β), which plays an important role in the development, maintenance, and function of the mammalian reproductive system .

Mode of Action

Quinoline derivatives have been known to interact with their targets, leading to changes in the target’s function .

Biochemical Pathways

Quinoline derivatives have been reported to have antimicrobial, antimalarial, and anticancer activities , suggesting that they may affect multiple biochemical pathways related to these biological processes.

Result of Action

Quinoline derivatives have been reported to show moderate to good antitubercular activity against mycobacterium tuberculosis h37rv . They have also shown activity against various cancer cell lines .

属性

IUPAC Name |

3-quinolin-4-ylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c14-9-3-4-10-7-8-13-12-6-2-1-5-11(10)12/h1-2,5-8,14H,3-4,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCOQCMUTFYREPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-tert-butyl-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2532297.png)

![1-((3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2532302.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridin-4-yl]benzoic acid](/img/structure/B2532304.png)

![5-(4-Fluorophenyl)-2-methyl-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2532306.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2532310.png)

![3,4-dimethyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2532313.png)

![(Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2532316.png)

![4-(2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2532318.png)